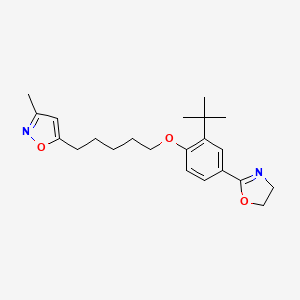
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the 4,5-dihydro-2-oxazolyl and 1,1-dimethylethyl groups through various organic reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- may include other isoxazole derivatives with different substituents. Examples include:
- Isoxazole, 5-(4-methylphenyl)-3-methyl-
- Isoxazole, 5-(4-chlorophenyl)-3-methyl-
Uniqueness
The uniqueness of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1,1-dimethylethyl)phenoxy)pentyl)-3-methyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
105639-09-6 |
|---|---|
Formule moléculaire |
C22H30N2O3 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
5-[5-[2-tert-butyl-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C22H30N2O3/c1-16-14-18(27-24-16)8-6-5-7-12-25-20-10-9-17(21-23-11-13-26-21)15-19(20)22(2,3)4/h9-10,14-15H,5-8,11-13H2,1-4H3 |
Clé InChI |
SLOLPUCHQAUMGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




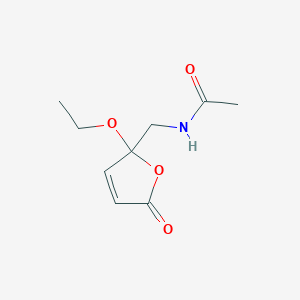
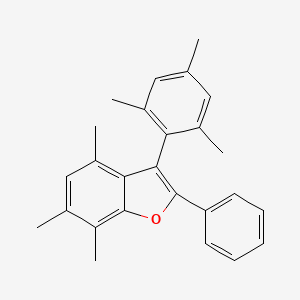
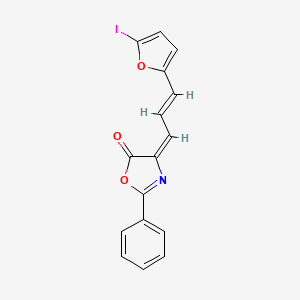
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)

![L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-](/img/structure/B12900826.png)
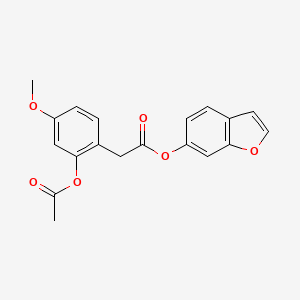
![1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12900846.png)
![3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900852.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)
